molecular formula C10H11N3 B1320648 4-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 916766-82-0

4-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No.: B1320648
CAS No.: 916766-82-0
M. Wt: 173.21 g/mol
InChI Key: WEFJHPBVOKVCLZ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)aniline is an organic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline typically involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-4-yl)aniline
  • 4-(1-Methyl-1H-pyrazol-5-yl)aniline
  • 4-(1-Methyl-1H-imidazol-3-yl)aniline

Uniqueness

4-(1-Methyl-1H-pyrazol-3-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJHPBVOKVCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594833
Record name 4-(1-Methyl-1H-pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-82-0
Record name 4-(1-Methyl-1H-pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methyl-1H-pyrazol-3-yl)-phenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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